

# Physical and chemical properties of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** *Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate*

**Cat. No.:** B576470

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## An In-depth Technical Guide to Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate**, a heterocyclic organic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its core structure, featuring a thiazole ring linked to a hydroxyphenyl group, serves as a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its synthesis and characterization, and insights into its potential biological activities, with a focus on its role as a key intermediate in the development of novel therapeutics. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key chemical synthesis and potential biological pathways.

## Chemical and Physical Properties

**Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate** (CAS No. 113334-60-4) is a small molecule with the molecular formula C<sub>12</sub>H<sub>11</sub>NO<sub>3</sub>S.[\[1\]](#)[\[2\]](#) While extensive experimental data for this specific compound is not readily available in public literature, its fundamental properties can be summarized.

Table 1: Physical and Chemical Properties of **Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate**

Property	Value	Source(s)
CAS Number	113334-60-4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>12</sub> H <sub>11</sub> NO <sub>3</sub> S	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	249.29 g/mol	<a href="#">[3]</a>
Melting Point	No data available	<a href="#">[4]</a>
Boiling Point	No data available	<a href="#">[4]</a>
Solubility	No data available	<a href="#">[4]</a>
Appearance	Pale yellow powder (predicted)	<a href="#">[5]</a>

Table 2: Spectroscopic Data Identifiers for **Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate**

Spectroscopic Data	Identifier	Source(s)
<sup>1</sup> H NMR	Data not explicitly available in searches	
<sup>13</sup> C NMR	Data not explicitly available in searches	
Mass Spectrometry	Data not explicitly available in searches	
IR Spectroscopy	Data not explicitly available in searches	

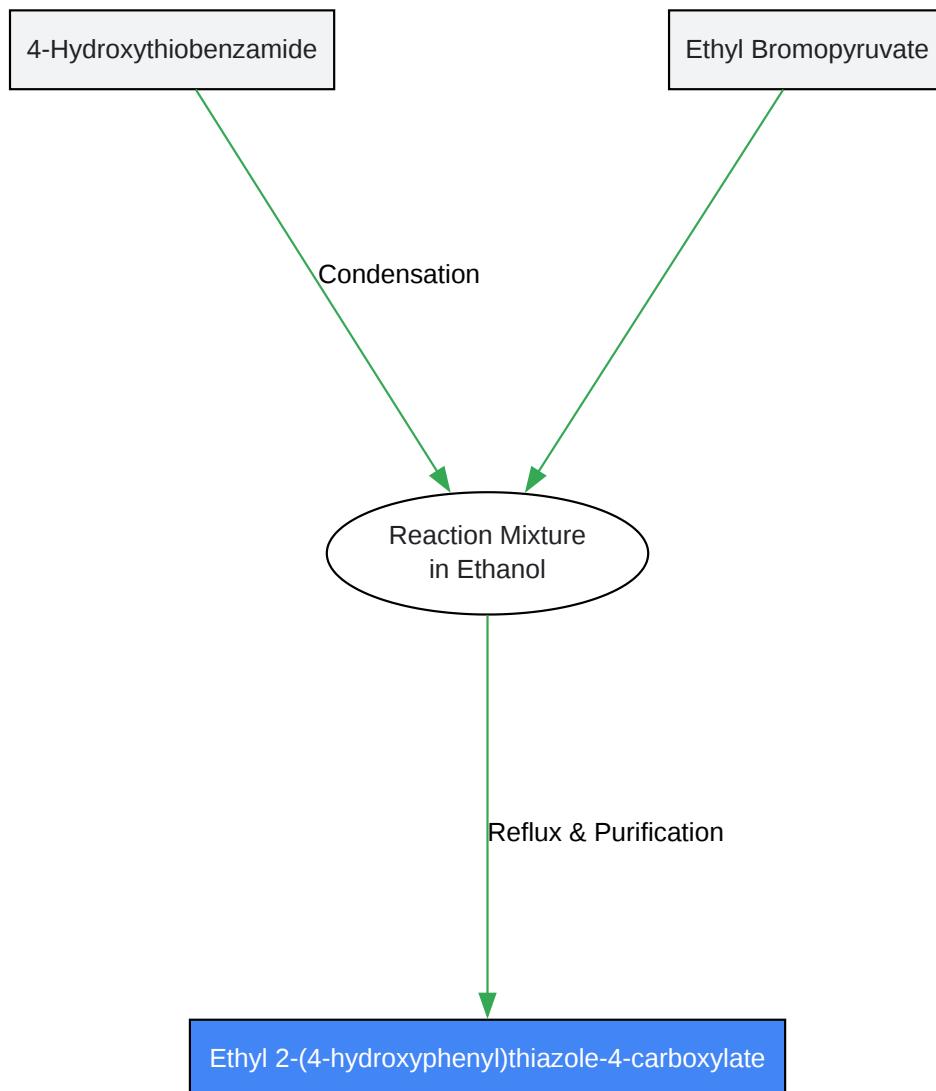
## Experimental Protocols

### Synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

While a specific, detailed experimental protocol for the direct synthesis of **Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate** is not explicitly available, a general and widely used method for the synthesis of 2-arylthiazole-4-carboxylates is the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an  $\alpha$ -haloketone or  $\alpha$ -halo- $\beta$ -ketoester. In this case, 4-hydroxythiobenzamide would be reacted with ethyl bromopyruvate.

General Experimental Protocol (Hantzsch Thiazole Synthesis):

- Reaction Setup: A solution of 4-hydroxythiobenzamide (1 equivalent) in a suitable solvent, such as ethanol or dimethylformamide (DMF), is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Addition of Reagents: Ethyl bromopyruvate (1 equivalent) is added to the solution.
- Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
- Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure **Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate**.



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*Hantzsch synthesis of the target compound.*

## Characterization Methods

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded to elucidate the chemical structure of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH), ester carbonyl (C=O), and thiazole ring vibrations.

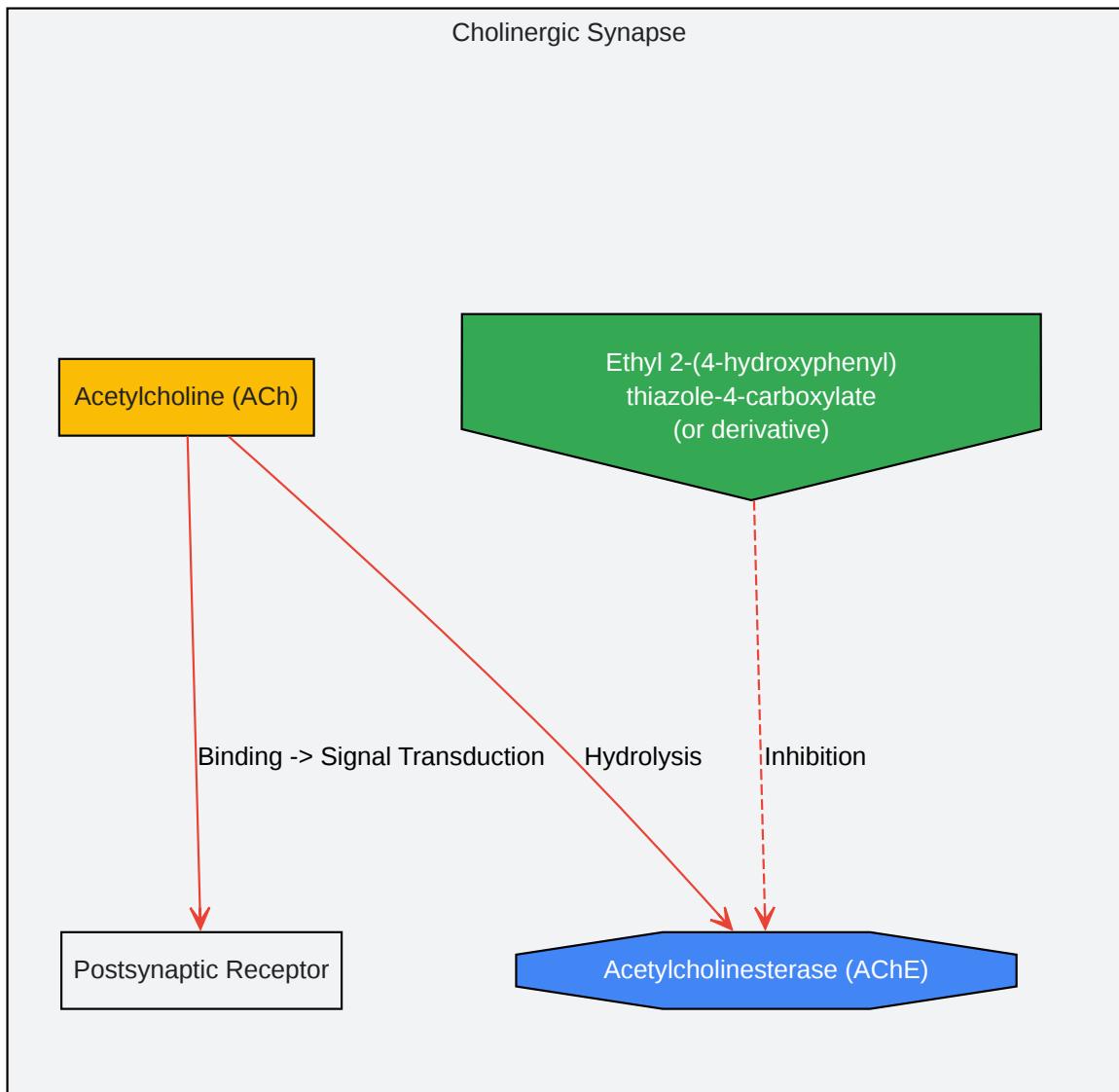
## Biological Activity and Potential Applications

Thiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-phenylthiazole scaffold, in particular, has been identified as a promising pharmacophore for the development of cholinesterase inhibitors for the potential treatment of Alzheimer's disease.

### Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of acetylcholine in the brain. Several studies have reported that 2-arylthiazole derivatives exhibit significant inhibitory activity against both AChE and BChE. While specific IC<sub>50</sub> values for **Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate** are not available, it has been synthesized as a key intermediate for more complex cholinesterase inhibitors.

The proposed mechanism of action involves the binding of the thiazole derivative to the active site of the cholinesterase enzyme, thereby preventing the breakdown of acetylcholine.



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*Inhibition of Acetylcholinesterase.*

## Conclusion

**Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate** is a molecule of significant interest due to its foundational role in the synthesis of potentially therapeutic compounds. While a comprehensive dataset of its physical and chemical properties is yet to be fully established in the public domain, its structural motifs suggest a high potential for biological activity, particularly as a cholinesterase inhibitor. The experimental protocols outlined in this guide provide a basis for its synthesis and characterization, paving the way for further research into its specific biological functions and applications in drug development. Further investigation is warranted to fully elucidate its properties and therapeutic potential.

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